Cas no 1638-60-4 ((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid)

(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid
- 2-(2-AMINOPROPANAMIDO)-4-METHYLPENTANOIC ACID
- 2-(2-aminopropanoylamino)-4-methylpentanoic acid
- DL-ALANYL-L-LEUCINE
- L-Leucine,alanyl-
- 2-(2-azanylpropanoylamino)-4-methyl-pentanoic acid
- 2-(alanylamino)-4-methyl-valeric acid
- Alanineleucine
- DL-ALANINE-L-LEUCINE
- DL-Alanyl-L-Lencine
- H-DL-ALA-LEU-OH
- RDIKFPRVLJLMER-UHFFFAOYSA-N
- NSC-89666
- SCHEMBL1171451
- A0185
- N-(2-Amino-1-hydroxypropylidene)leucine
- NSC89666
- NSC-89609
- DL-Alanine-DL-leucine
- HY-W014786
- BS-44084
- BRD-A08636822-001-01-4
- FT-0633725
- (2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid
- N-(2-Aminopropanoyl)leucine #
- (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
- 1999-42-4
- alanyl-DL-leucine
- FT-0695788
- AKOS009158119
- DL-Ala-DL-Leu
- H-DL-Ala-DL-Leu-OH
- FT-0641102
- D88225
- DTXSID80936873
- MFCD00025555
- L012879
- A835633
- NSC89609
- NSC-89664
- 2-(2-aminopropanamido)-4-methylpentanoicacid
- dl-Alanyl-dl-leucine
- CHEMBL1221716
- FT-0633966
- 2-(2-aminopropanoylamino)-4-methyl-pentanoic acid
- CS-W015502
- A821575
- NSC89664
- 1638-60-4
- CCG-233356
- FT-0634765
- A810521
- CHEBI:177395
- BAA99942
- 2-[(2-amino-1-oxopropyl)amino]-4-methylpentanoic acid
- DB-045052
- L-alanyl-D-leucine
- DB-048317
- D-Leucine, L-alanyl-
- DB-054988
- H-D-ALA-LEU-OH
- DB-043573
-
- インチ: InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
- InChIKey: RDIKFPRVLJLMER-UHFFFAOYSA-N
- ほほえんだ: NC(C)C(NC(CC(C)C)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 202.13184
- どういたいしつりょう: 202.132
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 92.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.108
- ふってん: 409.7°Cat760mmHg
- フラッシュポイント: 201.6°C
- 屈折率: 1.485
- PSA: 92.42
- LogP: 1.04030
- ようかいせい: 未確定
(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A878406-5g |
H-DL-Ala-Leu-OH |
1638-60-4 | 95+% | 5g |
$399.0 | 2024-04-23 |
(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 関連文献
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Santu Biswas,Sujit Sarkar,Prithvi Raj Pandey,Sudip Roy Phys. Chem. Chem. Phys. 2016 18 5550
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D. Stevenson,G. T. Young J. Chem. Soc. C 1969 2389
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3. Peptide kinetics. Part 10.—Kinetics of simultaneous hydrolysis and reversible sequence-inversion of some dipeptides in strong acidA. A. Brewerton,D. A. Long,T. G. Truscott Trans. Faraday Soc. 1970 66 2297
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Santu Biswas,Sujit Sarkar,Prithvi Raj Pandey,Sudip Roy Phys. Chem. Chem. Phys. 2016 18 5550
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Monika Kijewska,Angelika Czerwińska,Samah Al-Harthi,Grzegorz Wo?czański,Mateusz Waliczek,Abdul-Hamid Emwas,Mariusz Jaremko,?ukasz Jaremko,Piotr Stefanowicz,Zbigniew Szewczuk Chem. Commun. 2020 56 8814
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6. Synthesis of terminal N-thiobenzoyl peptides by use of 4-substituted 2-phenylthiazol-5(4H)-ones as acylating agents for amino-acids and peptides. Optically-active 4-substituted 2-phenylthiazol-5(4H)-onesG. C. Barrett J. Chem. Soc. C 1971 1380
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7. Synthesis of major histocompatibility complex class I binding glycopeptidesGemma Arsequell,John S. Haurum,Tim Elliott,Raymond A. Dwek,Annemarie C. Lellouch J. Chem. Soc. Perkin Trans. 1 1995 1739
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Arkamita Bandyopadhyay,Swapan K Pati Phys. Chem. Chem. Phys. 2016 18 20682
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9. Novel approach of adaptive laboratory evolution: triggers defense molecules in Streptomyces sp. against targeted pathogenSudarshan Singh Rathore,Vigneshwari Ramamurthy,Sally Allen,S. Selva Ganesan,Jayapradha Ramakrishnan RSC Adv. 2016 6 96250
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Zhen-Lian Han,Xiao-Shuang Shi,Yue-Tong Ji,Xiao-Ming Tan,Fa-Li Bai,Xian-Zheng Yuan,Yi-Qian Wang,Rong-Bo Guo RSC Adv. 2016 6 46806
(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acidに関する追加情報
Introduction to (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic Acid and Its Significance in Modern Chemical Biology
The compound with the CAS number 1638-60-4 is identified as (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid, a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its specific stereochemistry and structural features, plays a crucial role in various biochemical pathways and has been extensively studied for its potential applications in drug development and therapeutic interventions.
The molecular structure of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid consists of a five-carbon chain with an amide group attached to the second carbon and a methyl group at the fourth carbon. The presence of two stereocenters, as indicated by the (S) configuration, makes this compound a valuable scaffold for studying enantioselective processes in biological systems. The amide functionality not only contributes to the compound's solubility and reactivity but also allows for further chemical modifications, making it a versatile building block in synthetic chemistry.
In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid makes it an ideal candidate for such studies. Researchers have been exploring its potential as a precursor in the synthesis of enantiomerically pure pharmaceuticals, which are essential for targeted therapies. The compound's ability to interact with specific biological targets in a highly selective manner has opened new avenues for drug discovery.
One of the most compelling aspects of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid is its role in peptidomimetics, where it serves as a mimic of natural peptides with enhanced stability and bioavailability. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The amide bond in this compound provides a stable framework that can be modified to create peptidomimetic analogs with tailored functionalities. These analogs have shown promise in targeting various diseases, including cancer, inflammation, and infectious diseases.
The compound has also been investigated for its potential applications in enzyme inhibition studies. Enzymes are critical biological catalysts that mediate numerous biochemical reactions. By designing molecules that specifically inhibit certain enzymes, researchers can develop drugs that target specific disease pathways. The chiral center in (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid allows for the creation of enantiomerically pure inhibitors that can interact with enzymes in a highly selective manner. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.
Recent studies have highlighted the importance of this compound in the development of novel antibiotics. Antibiotic resistance is a growing global health concern, necessitating the discovery of new antibiotics with unique mechanisms of action. The structural features of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid make it a valuable scaffold for designing molecules that can disrupt bacterial cell wall synthesis or interfere with other essential bacterial processes. Such discoveries are critical for addressing the increasing threat posed by multidrug-resistant bacteria.
The synthesis of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid has also been optimized for scalability and efficiency. Advances in synthetic methodologies have enabled the production of this compound in larger quantities, making it more accessible for research purposes. The use of chiral auxiliaries and asymmetric catalysis has significantly improved the yield and purity of the final product. These advancements are crucial for supporting ongoing research and facilitating the development of new applications.
The role of computational chemistry in studying this compound cannot be overstated. Computational methods have become indispensable tools for understanding molecular interactions and predicting biological activity. By leveraging computational models, researchers can gain insights into how (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid interacts with biological targets at the molecular level. This information is vital for designing more effective drugs and optimizing therapeutic strategies.
In conclusion, (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid (CAS no 1638-60-4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and stereochemistry make it an invaluable tool for studying enantioselective processes, developing peptidomimetics, designing enzyme inhibitors, and creating novel antibiotics. As research continues to uncover new applications for this compound, its importance in advancing therapeutic interventions is likely to grow even further.
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